9-Fluoro-15-cyclohexyl-11,15-dihydroxypentanor-5,13-prostadienoic acid 9-Fluoro-15-cyclohexyl-11,15-dihydroxypentanor-5,13-prostadienoic acid
Brand Name: Vulcanchem
CAS No.: 117708-12-0
VCID: VC20816489
InChI: InChI=1S/C21H33FO4/c22-18-14-20(24)17(12-13-19(23)15-8-4-3-5-9-15)16(18)10-6-1-2-7-11-21(25)26/h1,6,12-13,15-20,23-24H,2-5,7-11,14H2,(H,25,26)/b6-1+,13-12+
SMILES: C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)F)O)O
Molecular Formula: C21H33FO4
Molecular Weight: 368.5 g/mol

9-Fluoro-15-cyclohexyl-11,15-dihydroxypentanor-5,13-prostadienoic acid

CAS No.: 117708-12-0

Cat. No.: VC20816489

Molecular Formula: C21H33FO4

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

9-Fluoro-15-cyclohexyl-11,15-dihydroxypentanor-5,13-prostadienoic acid - 117708-12-0

Specification

CAS No. 117708-12-0
Molecular Formula C21H33FO4
Molecular Weight 368.5 g/mol
IUPAC Name (E)-7-[2-[(E)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-fluoro-3-hydroxycyclopentyl]hept-5-enoic acid
Standard InChI InChI=1S/C21H33FO4/c22-18-14-20(24)17(12-13-19(23)15-8-4-3-5-9-15)16(18)10-6-1-2-7-11-21(25)26/h1,6,12-13,15-20,23-24H,2-5,7-11,14H2,(H,25,26)/b6-1+,13-12+
Standard InChI Key NPJPRSYGKCKGRY-JHYQVCNUSA-N
Isomeric SMILES C1CCC(CC1)C(/C=C/C2C(CC(C2C/C=C/CCCC(=O)O)F)O)O
SMILES C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)F)O)O
Canonical SMILES C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)F)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator